molecular formula C11H12ClFO2 B14774017 3-Chloro-4-fluoro-5-isobutoxybenzaldehyde

3-Chloro-4-fluoro-5-isobutoxybenzaldehyde

Cat. No.: B14774017
M. Wt: 230.66 g/mol
InChI Key: VDALVICRFOFGHZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol It is a benzaldehyde derivative, characterized by the presence of chloro, fluoro, and isobutoxy substituents on the benzene ring

Preparation Methods

The synthesis of 3-Chloro-4-fluoro-5-isobutoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzaldehyde precursor.

    Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.

    Isobutoxy Group Introduction: The isobutoxy group is introduced via nucleophilic substitution reactions, often using isobutyl alcohol in the presence of a base.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates and yields.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

3-Chloro-4-fluoro-5-isobutoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane .

Scientific Research Applications

3-Chloro-4-fluoro-5-isobutoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-isobutoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms and molecular targets .

Comparison with Similar Compounds

3-Chloro-4-fluoro-5-isobutoxybenzaldehyde can be compared with other benzaldehyde derivatives, such as:

    3-Chloro-4-fluorobenzaldehyde: Lacks the isobutoxy group, which may result in different chemical reactivity and biological activity.

    4-Fluoro-5-isobutoxybenzaldehyde: Lacks the chloro substituent, which can affect its chemical properties and applications.

    3-Chloro-5-isobutoxybenzaldehyde:

The presence of the chloro, fluoro, and isobutoxy groups in this compound makes it unique, offering a distinct combination of properties that can be advantageous in specific applications .

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

3-chloro-4-fluoro-5-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-5,7H,6H2,1-2H3

InChI Key

VDALVICRFOFGHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)C=O)Cl)F

Origin of Product

United States

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